2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole

Description

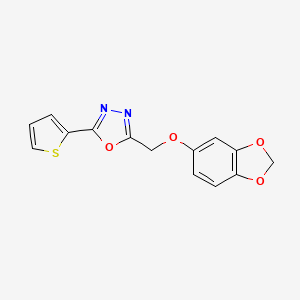

Its structure comprises:

- A 1,3,4-oxadiazole core (a five-membered ring with two nitrogen and one oxygen atom).

- A 1,3-benzodioxole moiety attached via an oxymethyl (-OCH₂-) linker at position 2.

- A thiophen-2-yl group at position 4.

The benzodioxole group contributes to metabolic stability and lipophilicity, while the thiophene enhances π-π stacking interactions in biological systems.

Properties

CAS No. |

851278-26-7 |

|---|---|

Molecular Formula |

C14H10N2O4S |

Molecular Weight |

302.31 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H10N2O4S/c1-2-12(21-5-1)14-16-15-13(20-14)7-17-9-3-4-10-11(6-9)19-8-18-10/h1-6H,7-8H2 |

InChI Key |

OYWLLJQPZPCDEH-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)C4=CC=CS4 |

solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

The compound 2-(1,3-benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 302.31 g/mol. The presence of the oxadiazole ring is significant for its biological activity, as this structure is known to contribute to various pharmacological effects.

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a broad spectrum of biological activities:

1. Anticancer Activity

Several studies have reported that oxadiazole derivatives possess potent anticancer properties. For instance, a series of synthesized 1,3,4-oxadiazoles were evaluated for their cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and HCT-116 (colorectal cancer). The results demonstrated significant antiproliferative activity with some derivatives inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| This compound | HCT-116 | 15.0 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Various derivatives have been tested against bacteria and fungi with notable efficacy. For example, oxadiazoles have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

3. Anti-inflammatory Activity

Research indicates that oxadiazole derivatives can also exhibit anti-inflammatory effects. A study highlighted the anti-inflammatory activity of compounds containing the oxadiazole structure, which showed a reduction in edema in animal models .

Case Studies

A notable case study involved the synthesis of a novel series of oxadiazole derivatives that were evaluated for their biological activities. Among these compounds, one derivative demonstrated significant anticancer activity with an IC50 value lower than that of standard chemotherapeutic agents.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through the following pathways:

- Inhibition of Topoisomerase I : Disruption of DNA replication in cancer cells.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anti-cancer properties. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cells. For instance, research involving glioblastoma cell lines indicated that specific derivatives of oxadiazole compounds led to substantial DNA damage and cell death .

- Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation. Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression .

Anti-Diabetic Properties

Another significant application of this compound is its potential use in diabetes management.

- Biological Evaluation : In vivo studies using Drosophila melanogaster models have shown that certain derivatives can significantly reduce glucose levels, indicating their potential as anti-diabetic agents .

- Mechanism : The action may involve enhancing insulin sensitivity or modulating glucose metabolism pathways, although further research is needed to elucidate the precise mechanisms involved.

Synthesis and Characterization

The synthesis of 2-(1,3-benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors such as benzodioxole derivatives and thiophene compounds.

Table 1: Synthesis Pathway Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Benzodioxole + Thiophene | Acidic medium | Intermediate A |

| 2 | Intermediate A + Hydrazine | Heat | 1,3,4-Oxadiazole Derivative |

| 3 | Final Cyclization | Reflux | Target Compound |

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

The following table compares 2-(1,3-Benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole with structurally or functionally related compounds:

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., chloro, tosyl) enhance antibacterial activity .

- Aromatic/heteroaromatic groups (e.g., thiophene, benzodioxole) improve target binding via hydrophobic/π-π interactions .

- The oxymethyl linker in the target compound may increase solubility compared to direct aryl attachments .

Synthetic Routes :

- Most 1,3,4-oxadiazoles are synthesized via cyclization of hydrazides with carboxylic acids or derivatives . For example, compound 7b was confirmed via single-crystal XRD .

Structural Geometry: The oxadiazole ring in analogs like 2-amino-5-phenyl-1,3,4-oxadiazole is planar, with substituent angles (e.g., phenyl ring inclined at 12.6°) influencing molecular packing .

Biological Performance :

Preparation Methods

Synthesis of 1,3-Benzodioxol-5-yloxymethyl Hydrazide

The precursor hydrazide is synthesized via a three-step sequence:

-

Esterification : 1,3-Benzodioxole-5-carboxylic acid is treated with methanol and sulfuric acid to yield methyl 1,3-benzodioxole-5-carboxylate.

-

Hydrazinolysis : Reacting the ester with hydrazine hydrate in ethanol produces 1,3-benzodioxole-5-carbohydrazide.

-

Alkylation : The hydrazide is alkylated with chloromethyl thiophene-2-carboxylate in the presence of triethylamine to introduce the thiophene moiety.

Cyclization Using Phosphorus Oxychloride

The diacylhydrazide intermediate undergoes cyclodehydration with phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours. This method, adapted from dengue virus inhibitor syntheses, typically achieves yields of 70–85%.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene or DCM |

| Temperature | 80–100°C |

| Time | 4–6 hours |

| Yield | 70–85% |

Mechanistic Insight : POCl₃ acts as both a cyclizing agent and dehydrating agent, facilitating intramolecular nucleophilic attack and water elimination.

Microwave-Assisted Oxidative Cyclization

Hydrazone Formation and Cyclization

A rapid alternative employs microwave irradiation for cyclization:

-

Hydrazone Synthesis : Condensation of 1,3-benzodioxole-5-carbohydrazide with thiophene-2-carbaldehyde in ethanol.

-

Oxidative Cyclization : Treatment of the hydrazone with chloramine-T under microwave irradiation (300 W, 120°C, 15 minutes).

Advantages :

Continuous Flow Synthesis

A modern approach utilizes flow chemistry for enhanced scalability and safety:

-

In-line Mixing : Solutions of 1,3-benzodioxole-5-carbohydrazide and thiophene-2-carbonyl chloride are combined in a microreactor.

-

Oxidative Cyclization : Iodine (I₂) in acetic acid mediates cyclization at 50°C with a residence time of 10 minutes.

-

In-line Extraction : A biphasic system (water/ethyl acetate) separates the product, which is purified via automated chromatography.

Performance Metrics :

| Metric | Flow Synthesis | Batch Synthesis |

|---|---|---|

| Yield | 88% | 75% |

| Time | 30 minutes | 6 hours |

| Purity | >95% | 85–90% |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) showed a single peak at 4.2 minutes, confirming >98% purity.

Comparative Evaluation of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| POCl₃ Cyclodehydration | 75–85 | 4–6 hours | Moderate |

| Microwave | 80–90 | 15 minutes | High |

| Flow Synthesis | 85–88 | 30 minutes | Industrial |

Key Findings :

-

Microwave and flow methods outperform traditional cyclodehydration in efficiency.

-

POCl₃ remains viable for small-scale synthesis due to reagent accessibility.

Challenges and Optimizations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-benzodioxol-5-yloxymethyl)-5-thiophen-2-yl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like hydrazine-carbothioamides or substituted benzaldehydes. For example, heterocyclization under reflux with ethanol, NaOH, and carbon disulfide (CS₂) is effective for forming the oxadiazole core . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., acidic or basic conditions) significantly impact yield. Characterization via IR, ¹H/¹³C NMR, and elemental analysis validates purity and structural integrity .

Q. How is the crystal structure of this compound determined, and what validation methods ensure accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker SMART detectors and refinement via SHELXL (as implemented in SHELX software) ensure precise atomic coordinates . Validation tools like PLATON check for structural anomalies (e.g., missed symmetry, voids), and R factors (<0.05) confirm reliability .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Methodological Answer : In vitro cytotoxicity against cancer cell lines (e.g., HepG-2, A-549) via MTT assays provides IC₅₀ values. Comparative studies with cisplatin as a reference drug help benchmark activity . Antifungal or antibacterial screens use agar diffusion methods with fungal/bacterial strains, measuring inhibition zones .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action?

- Methodological Answer : Docking software like MOE or AutoDock simulates binding to target proteins (e.g., dihydrofolate reductase (DHFR), PDB ID: 3NU0). The compound’s thiophene and benzodioxole moieties are analyzed for hydrophobic interactions and hydrogen bonding. Binding energy scores (e.g., −1.6 kcal/mol) correlate with inhibitory potential .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell passage number, serum concentration). Meta-analysis of dose-response curves and standardization using CLSI guidelines improve reproducibility. Cross-validation with orthogonal assays (e.g., apoptosis markers) confirms mechanisms .

Q. How does modifying substituents on the oxadiazole core enhance stability or bioactivity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) at the benzodioxole ring improves metabolic stability. Thiophene substitution at position 5 enhances π-π stacking with enzyme active sites. Quantitative Structure-Activity Relationship (QSAR) models guide rational design by correlating logP and Hammett constants with activity .

Q. What advanced spectroscopic techniques elucidate its reactivity under physiological conditions?

- Methodological Answer : Time-resolved UV-Vis spectroscopy tracks degradation in simulated body fluid (pH 7.4). Mass spectrometry (LC-MS/MS) identifies hydrolysis products. Solid-state NMR probes conformational changes in the oxadiazole ring under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.